molecular formula C17H17N5O6S B4335124 3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid CAS No. 893784-50-4

3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid

Cat. No.: B4335124
CAS No.: 893784-50-4
M. Wt: 419.4 g/mol
InChI Key: BCCOGYFZOBRRKX-UHFFFAOYSA-N
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Description

3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoic acid core with a sulfonyl amino ethoxy linkage and a tetrazole ring, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Tetrazole Ring: This can be achieved by reacting 4-methoxy-3-nitrobenzenesulfonyl chloride with sodium azide under suitable conditions to form the tetrazole ring.

    Coupling Reaction: The tetrazole derivative is then coupled with 3-hydroxybenzoic acid using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Final Product Formation: The intermediate product is then subjected to further purification and characterization to obtain the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitro group would yield an amino derivative.

Scientific Research Applications

3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid involves its interaction with specific molecular targets. The tetrazole ring and sulfonyl group are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-methoxybenzoic acid: Similar structure but lacks the tetrazole and sulfonyl groups.

    3-(1H-tetrazol-1-yl)benzoic acid: Contains the tetrazole ring but lacks the sulfonyl group.

    4-methoxy-3-nitrobenzenesulfonyl chloride: Precursor in the synthesis but lacks the benzoic acid moiety.

Uniqueness

3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid is unique due to the combination of the tetrazole ring, sulfonyl group, and benzoic acid core. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-[2-[[4-methoxy-3-(tetrazol-1-yl)phenyl]sulfonylamino]ethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O6S/c1-27-16-6-5-14(10-15(16)22-11-18-20-21-22)29(25,26)19-7-8-28-13-4-2-3-12(9-13)17(23)24/h2-6,9-11,19H,7-8H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCOGYFZOBRRKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=CC=CC(=C2)C(=O)O)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601135719
Record name 3-[2-[[[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl]amino]ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893784-50-4
Record name 3-[2-[[[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl]amino]ethoxy]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893784-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-[[[4-Methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl]amino]ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601135719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid
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3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid
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3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid
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3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid
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3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid
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3-[2-({[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]sulfonyl}amino)ethoxy]benzoic acid

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